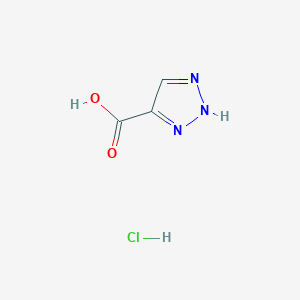

3H-1,2,3-triazole-4-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3H-1,2,3-triazole-4-carboxylic acid hydrochloride is a compound with the molecular formula C3H3N3O2 . It is also known as 1H-1,2,3-Triazole-4-carboxylic acid . This compound is a part of the triazole family, which are di-unsaturated rings composed of three nitrogen atoms within a heterocyclic core .

Synthesis Analysis

A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis

The molecular structure of this compound consists of a triazole ring attached to a carboxylic acid group . The average mass of the molecule is 113.075 Da and the monoisotopic mass is 113.022530 Da .Chemical Reactions Analysis

The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, revolutionized the field of triazole synthesis allowing for the formation of these structures using a reliable, regioselective, and high-yielding process . This reaction has seen applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science .Physical and Chemical Properties Analysis

The compound is a solid with a melting point of 132-136 °C . The molecular formula is C3H3N3O2, and it has an average mass of 113.075 Da and a monoisotopic mass of 113.022530 Da .科学的研究の応用

Corrosion Inhibition

Triazole derivatives have been identified as effective corrosion inhibitors for mild steel in acidic media. The studies demonstrate the ability of these compounds to protect metal surfaces against corrosion, which is crucial in industrial applications. The effectiveness of triazole derivatives as corrosion inhibitors is attributed to their adsorption on the metal surface, forming a protective layer that reduces the rate of corrosion. For instance, 4H-1,2,4-triazole derivatives have shown high inhibition efficiency in hydrochloric acid, with specific derivatives achieving up to 99% efficiency at certain concentrations (Bentiss et al., 2007).

Supramolecular and Coordination Chemistry

Triazoles, due to their unique structure, engage in diverse supramolecular interactions that have been exploited in the development of coordination compounds and for anion recognition. These interactions include hydrogen and halogen bonding, which enable the formation of complex structures with potential applications in catalysis and materials science. The ability of 1,2,3-triazoles to form complexes with metal ions through various coordination modes has been particularly noted, offering avenues for the development of new materials and catalysts (Schulze & Schubert, 2014).

Drug Development and Biomedical Applications

Material Science and Polymer Chemistry

Triazole derivatives have found applications in material science, particularly in the synthesis of polymers and materials with specific properties. The ability of triazoles to engage in various chemical reactions and their stability under different conditions make them suitable for the design of functional materials. For example, polymer-supported triazoles have been utilized in the synthesis of 1,2,4-triazoles, demonstrating the potential of these compounds in creating new materials with tailored properties (Samanta & Yli-Kauhaluoma, 2005).

作用機序

Target of Action

It is known that 1,2,3-triazoles, in general, have diverse biological activities . They interact with various enzymes and receptors, contributing to their pharmacological effects .

Mode of Action

The mode of action of 3H-1,2,3-triazole-4-carboxylic acid hydrochloride and 1H-1,2,3-Triazole-5-carboxylic acid hydrochloride involves interactions with their targets. The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . The triazole ring can also interact with amino acids present in the active site of receptors through various interactions like electrostatic interaction, Pi-anion interaction, H-bonding, and Van der Waals interaction .

Biochemical Pathways

1,2,3-triazoles are known to influence various biochemical pathways due to their ability to interact with different enzymes and receptors .

Pharmacokinetics

It is known that 1,2,3-triazoles, in general, are highly soluble in water , which could potentially impact their bioavailability.

Result of Action

1,2,3-triazoles are known to exhibit diverse biological activities, including anticancer activity .

Action Environment

The solubility of 1,2,3-triazoles in water suggests that they could be influenced by the hydration status of the environment .

Safety and Hazards

将来の方向性

The triazole moiety is of great importance in the fields of chemistry and chemical biology due to its unique properties, inert nature, and ability to mimic amide bonds . Therefore, the development of new synthetic methodologies and the exploration of its biological activities could be potential future directions .

特性

IUPAC Name |

2H-triazole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2.ClH/c7-3(8)2-1-4-6-5-2;/h1H,(H,7,8)(H,4,5,6);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXMTPJRUSCFQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-2-((7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)acetic acid](/img/structure/B2640621.png)

![Methyl 2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2640625.png)

![2-{[4-(2-bromobenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2640632.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2640634.png)